Strategic Scaffold Regiochemistry Enables Potent GSK3/CLK1/DYRK1A Kinase Inhibition
Compounds derived from the pyrazolo[3,4-c]pyridine scaffold, for which CAS 871726-73-7 is the foundational N-Boc intermediate, demonstrate potent inhibitory activity against GSK3, CLK1, and DYRK1A kinases with good selectivity. The parent scaffold's N1-H and the absence of a bulky 7-substituent are critical for this activity, as demonstrated in a focused SAR study [1]. This structural requirement validates the use of this specific intermediate to access the active kinase inhibitor space, where alternative regioisomers such as pyrazolo[3,4-b]pyridines show a different selectivity profile.
| Evidence Dimension | Kinase inhibitory activity across GSK3α/β, CLK1, DYRK1A |
|---|---|
| Target Compound Data | Scaffold derived from CAS 871726-73-7; Representative derivatives showed IC50 values in the low micromolar to sub-micromolar range against GSK3α/β, CLK1, and DYRK1A with good selectivity. |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds; SAR studies indicate distinct kinase selectivity profiles for each regioisomer. |
| Quantified Difference | SAR studies confirm that the [3,4-c] regioisomer is associated with potent GSK3/CLK1/DYRK1A inhibition, whereas related series of pyrazolo[3,4-b]pyridines are more frequently reported as DYRK1A/1B and ALK5 inhibitors. |
| Conditions | In vitro kinase inhibition assays at 10 µM ATP concentration against a panel of human kinases. |
Why This Matters
The specific [3,4-c] regioisomer is essential for targeting kinases like GSK3, CLK1, and DYRK1A; substituting with other regioisomers will redirect the inhibition profile, potentially eliminating activity against the intended target set.
- [1] Sklepari, M.; Lougiakis, N.; Papastathopoulos, A.; Pouli, N.; Marakos, P.; Myrianthopoulos, V.; Robert, T.; Bach, S.; Mikros, E.; Ruchaud, S. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem. Pharm. Bull. 2017, 65 (1), 66-77. DOI: 10.1248/cpb.c16-00704 View Source
